molecular formula C9H8FN3O2 B13036447 ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B13036447
M. Wt: 209.18 g/mol
InChI Key: QJCAWLHGIRSQFQ-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a fluorinated heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and nucleic acid-binding proteins. The fluorine atom at the 4-position enhances metabolic stability and modulates electronic properties, while the ethyl ester at the 6-position improves solubility for synthetic manipulation .

Properties

Molecular Formula

C9H8FN3O2

Molecular Weight

209.18 g/mol

IUPAC Name

ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H8FN3O2/c1-2-15-9(14)6-3-5-7(10)11-4-12-8(5)13-6/h3-4H,2H2,1H3,(H,11,12,13)

InChI Key

QJCAWLHGIRSQFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=CN=C2F

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 4-, 6-, and 7-positions, as shown below:

Compound Name Substituents (Position) Key Features Reference
Ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 4-F, 6-COOEt Enhanced metabolic stability, electronic modulation
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 4-Cl, 6-COOMe Higher reactivity for nucleophilic substitution; lower lipophilicity
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 4-Cl, 6-COOH, 7-SO₂Ph Improved target binding via sulfonyl group; acidic functionality
4-(Dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 4-NMe₂, 6-COOH, 7-Me Basic amino group enhances solubility; potential for kinase inhibition
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 4-Cl, 5-OH, 2/7-Me, 6-COOEt Hydroxy group enables hydrogen bonding; steric hindrance from methyl groups

Key Observations :

  • Fluorine vs. Chlorine : The 4-fluoro derivative likely exhibits greater metabolic stability compared to chloro analogs due to reduced susceptibility to oxidative degradation .
  • Ester vs. Carboxylic Acid : Ethyl/methyl esters (e.g., 6-COOEt) are synthetic intermediates, whereas carboxylic acids (e.g., 6-COOH) are bioactive forms for target engagement .
  • 7-Substituents : Bulky groups like phenylsulfonyl (SO₂Ph) or cyclopentyl () influence steric accessibility and binding affinity .

Physicochemical and Spectroscopic Properties

Property Ethyl 4-Fluoro Derivative (Inferred) Methyl 4-Chloro Analog 4-NMe₂ Derivative
Molecular Formula C₁₀H₉FN₃O₂ C₉H₈ClN₃O₂ C₉H₁₁N₃O₂
Melting Point Not reported 97–98°C (for similar esters) Not reported
1H-NMR Features δ ~12.4 (s, NH), 4.3 (q, COOEt) δ 3.51 (s, COOMe) δ 3.0–3.2 (s, NMe₂)
Bioactivity Potential kinase inhibitor Intermediate for APIs Kinase inhibitor (hypothesized)

Biological Activity

Ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and implications for therapeutic applications.

This compound can be synthesized through various methods that typically involve the modification of pyrrolo[2,3-d]pyrimidine derivatives. The synthesis often includes the introduction of the fluoro group and the carboxylate moiety, which are crucial for its biological activity.

Chemical Structure

  • Molecular Formula : C₉H₈FN₃O₂
  • Molecular Weight : 197.17 g/mol
  • CAS Number : 187725-00-4

Antimicrobial and Antiviral Properties

Recent studies have highlighted the antimicrobial and antiviral potential of pyrrolo[2,3-d]pyrimidine derivatives. This compound has been evaluated for its efficacy against various pathogens.

  • Antimicrobial Activity : Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MICs) in the range of 1–10 µg/mL against several strains, suggesting strong antibacterial properties .
  • Antiviral Activity : The compound has also shown promising antiviral effects, particularly against influenza viruses. In animal models, it demonstrated a reduction in viral load and improved survival rates when administered during infection .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components. The presence of the fluoro group is believed to enhance binding affinity to target enzymes or receptors involved in microbial resistance mechanisms.

Key Findings from SAR Studies:

Compound VariantIC50 (nM)Activity TypeReference
Ethyl 4-fluoro derivative<5CSF1R Inhibition
Methylated variants>10Reduced EGFR Activity
Unsubstituted analogs>20Lower Potency

Case Studies and Research Findings

  • Inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R) : this compound has been identified as a selective inhibitor of CSF1R with subnanomolar potency. This receptor plays a crucial role in macrophage differentiation and maintenance, making it a target for therapies in autoimmune diseases .
  • Pharmacokinetics and Toxicity : Studies assessing the pharmacokinetic profile of this compound indicate favorable absorption and distribution characteristics with low toxicity levels observed in animal models .

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